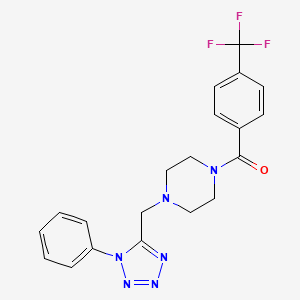

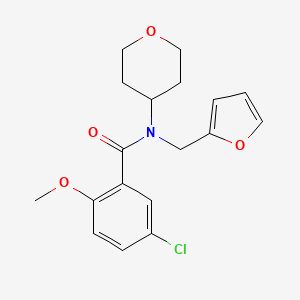

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

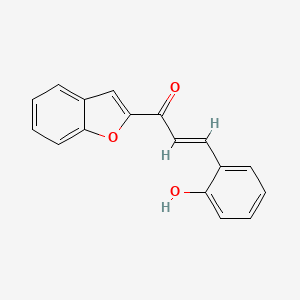

The synthesis of potentially bioactive compounds often involves complex organic reactions, where specific functionalities like the furan and pyran rings present in "5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide" play crucial roles. For example, the study by Abdel Hafez et al. (2020) delves into synthesizing novel compounds derived from visnaginone and khellinone, highlighting the importance of benzofuran and pyran moieties in developing anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal Structure Analysis

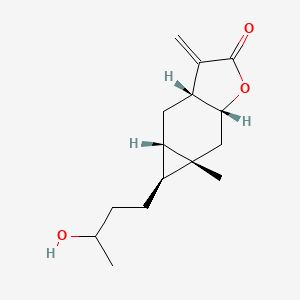

The crystal structure analysis of compounds provides valuable insights into their molecular geometry, which is essential for understanding their chemical reactivity and potential applications. For instance, the work by Galešić and Vlahov (1990) on the crystal structure of a related N-mustard compound offers a deeper understanding of the spatial arrangement of similar molecules, which is crucial for designing drugs with specific biological activities (Galešić & Vlahov, 1990).

Novel Synthetic Routes

Exploring new synthetic pathways is a significant aspect of research involving complex molecules like "this compound." Studies such as the one by Levai et al. (2002) on the synthesis and oxidation of tetrahydrobenzofurans demonstrate innovative approaches to constructing such molecules, which can lead to the discovery of new drugs or materials (Levai et al., 2002).

Antibacterial Activity

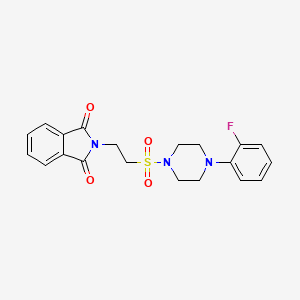

The antibacterial activity of novel compounds is a critical area of research, particularly in the context of increasing antibiotic resistance. The study by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel oxadiazoles illustrates the potential medical applications of molecules with structural similarities to "this compound," underscoring the importance of such research in developing new antibiotics (Aghekyan et al., 2020).

Mécanisme D'action

Target of Action

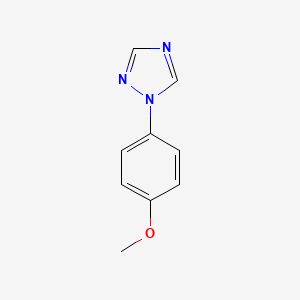

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to affect a broad range of biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(oxan-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-22-17-5-4-13(19)11-16(17)18(21)20(12-15-3-2-8-24-15)14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNWYNIMRNLXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=CC=CO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)